silane CAS No. 117637-75-9](/img/structure/B14306751.png)
[(1-Benzothiophen-3-yl)ethynyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzothiophen-3-yl)ethynylsilane is an organosilicon compound that features a benzothiophene moiety attached to a trimethylsilyl group via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-3-yl)ethynylsilane typically involves the coupling of a benzothiophene derivative with a trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for (1-Benzothiophen-3-yl)ethynylsilane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1-Benzothiophen-3-yl)ethynylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl linkage or the benzothiophene ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
(1-Benzothiophen-3-yl)ethynylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (1-Benzothiophen-3-yl)ethynylsilane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its benzothiophene moiety and ethynyl linkage. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular function.
Comparison with Similar Compounds
(1-Benzothiophen-3-yl)ethynylsilane can be compared with other similar compounds, such as:
Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilyl group but lacking the benzothiophene moiety.
Phenylacetylene: Contains an ethynyl linkage but lacks the silicon and benzothiophene components.
Benzothiophene derivatives: Compounds that contain the benzothiophene moiety but differ in their functional groups and linkages.
The uniqueness of (1-Benzothiophen-3-yl)ethynylsilane lies in its combination of a benzothiophene ring, an ethynyl linkage, and a trimethylsilyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
117637-75-9 |
|---|---|
Molecular Formula |
C13H14SSi |
Molecular Weight |
230.40 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H14SSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10H,1-3H3 |
InChI Key |
JQWLTDWXRCFXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


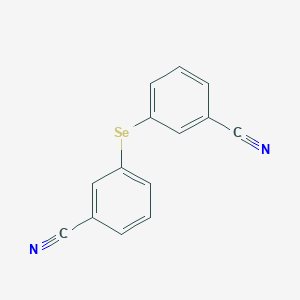

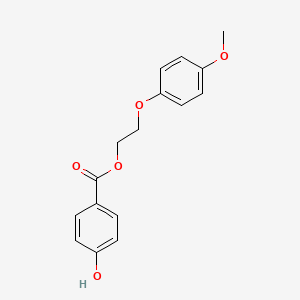

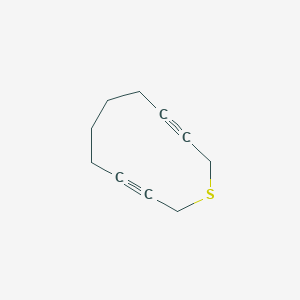
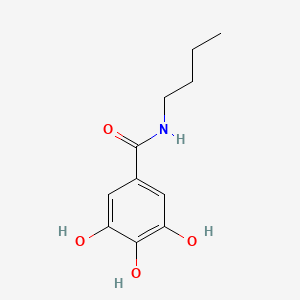


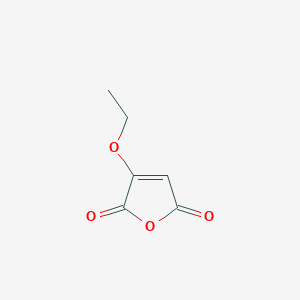
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
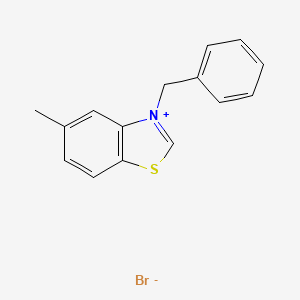
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
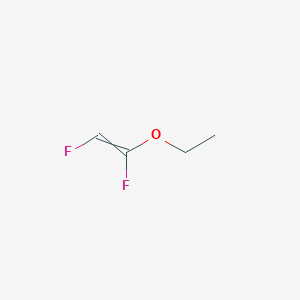
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
